![molecular formula C20H26N4O3 B2504917 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide CAS No. 1251627-84-5](/img/structure/B2504917.png)
2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide is a complex organic compound that features a pyrimidine ring, a morpholine moiety, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving ethyl acetoacetate and urea under acidic conditions.
Introduction of the Morpholine Group: The morpholine moiety is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable leaving group on the pyrimidine ring.
Acetamide Formation: The final step involves the formation of the acetamide group through an acylation reaction using N-methyl-3-methylphenylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the pyrimidine ring.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The morpholine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Oxidation of the ethyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or receptors, which could lead to the development of new medications.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its chemical properties make it suitable for use in coatings, adhesives, and other specialty materials.
Mecanismo De Acción
The mechanism of action of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-methylphenyl)-2-morpholin-4-ylethanamine: This compound shares the morpholine and methylphenyl groups but lacks the pyrimidine ring.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: This compound has a similar morpholine group and pyridine ring but differs in the acetamide moiety.
6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3-dioxo-1,3-dihydro-2H-indole: This compound contains a morpholine group and a different heterocyclic ring.
Uniqueness
The uniqueness of 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide lies in its combination of functional groups. The presence of the pyrimidine ring, morpholine moiety, and acetamide group in a single molecule provides a unique set of chemical properties and biological activities. This makes it a valuable compound for various scientific and industrial applications.
Actividad Biológica
The compound 2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methyl-N-(3-methylphenyl)acetamide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
- Molecular Formula: C16H22N4O2
- Molecular Weight: 302.37 g/mol
- CAS Number: 1260543-99-4
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. Studies indicate that it may act as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes and various autoimmune diseases . Inhibition of MPO can lead to reduced oxidative stress and inflammation, which are critical in the pathogenesis of conditions like cardiovascular diseases and neurodegenerative disorders.
Antioxidant Activity
Research has shown that the compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative damage. The mechanism involves scavenging free radicals and enhancing the body's natural antioxidant defenses.
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory effects in preclinical models. It reduces the production of pro-inflammatory cytokines and mediators, thereby alleviating symptoms associated with chronic inflammatory conditions.
Anticancer Potential
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, hybrid derivatives incorporating similar structures have shown cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology .
Case Studies
Study | Findings | |
---|---|---|
Khalil et al. (2020) | Investigated hybrid derivatives of pyrimidine compounds. | Found significant anticancer activity against breast cancer cell lines. |
Liu et al. (2021) | Evaluated the anti-inflammatory effects in rodent models. | Demonstrated reduced inflammation markers and improved clinical outcomes. |
Zhang et al. (2023) | Assessed antioxidant capacity using DPPH assay. | Confirmed strong scavenging activity, suggesting therapeutic potential in oxidative stress-related diseases. |
Pharmacokinetics
The pharmacokinetic profile of the compound indicates good oral bioavailability and a favorable half-life, making it a viable candidate for oral formulations. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to better understand its therapeutic window and safety profile.
Toxicity Profile
Toxicological evaluations have indicated low toxicity levels at therapeutic doses. Long-term studies are required to fully assess any potential adverse effects or long-term consequences of usage.
Propiedades
IUPAC Name |
2-(4-ethyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)-N-methyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-4-16-13-18(25)24(20(21-16)23-8-10-27-11-9-23)14-19(26)22(3)17-7-5-6-15(2)12-17/h5-7,12-13H,4,8-11,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGPTVLRWAPRPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCOCC2)CC(=O)N(C)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.